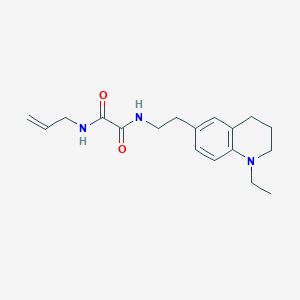

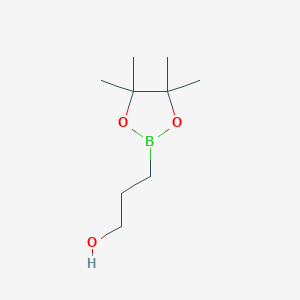

![molecular formula C19H17N3O5 B2705878 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide CAS No. 851094-58-1](/img/structure/B2705878.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . Dihydrobenzodioxins are a group of organic compounds which are derivatives of the parent compound dioxin . They have been used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H and 13C NMR, and mass spectra . These techniques can provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve Claisen–Schmidt condensation, oxidative cyclization, and esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated theoretically using methods like DFT/B3LYP and 6-311++G(d,p) set . These methods can provide information about spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .Scientific Research Applications

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane is widely utilized in various medicinal substances and bioactive natural compounds. Notable examples of therapeutic agents containing this motif include:

These compounds demonstrate significant biological activities and are essential in drug discovery and development .

Antibacterial and Antiviral Agents

The compound’s unique structure makes it a promising candidate for antibacterial and antiviral research. It has been investigated for its inhibitory effects on bacterial biofilm growth, particularly against Bacillus subtilis and Escherichia coli. The N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety plays a crucial role in these activities .

Organic Synthesis and Ligands

Beyond medicinal applications, this compound finds use in organic synthesis reactions. Researchers have explored its potential as a ligand for catalysts in asymmetrical reactions. Additionally, it contributes to the construction of dendrimers, which have applications in materials science and nanotechnology .

Tyrosine Kinase Inhibitors

The compound’s structural features may also be relevant in the design of novel anti-cancer agents. Computational studies can elucidate its binding mode in tyrosine kinase ligand binding regions, potentially leading to innovative therapies .

Mechanism of Action

Target of Action

The primary targets of the compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of the nervous system and inflammatory responses.

Biochemical Pathways

The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide affects the cholinergic and arachidonic acid pathways . The inhibition of cholinesterase can lead to an increase in acetylcholine levels, affecting nerve signal transmission. On the other hand, the inhibition of lipoxygenase can affect the production of leukotrienes, which are involved in inflammatory responses.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide’s action include changes in nerve signal transmission due to increased acetylcholine levels and modulation of inflammatory responses due to changes in leukotriene production .

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c23-17(8-9-24-14-4-2-1-3-5-14)20-19-22-21-18(27-19)13-6-7-15-16(12-13)26-11-10-25-15/h1-7,12H,8-11H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZFDCWINDBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

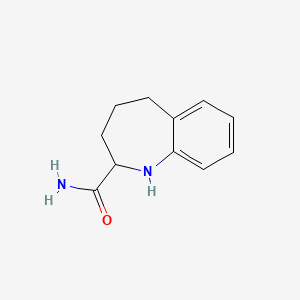

![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)

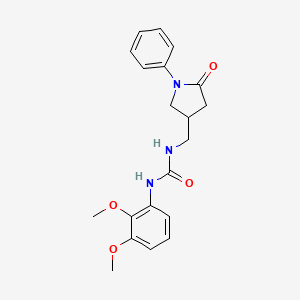

![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)

![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)

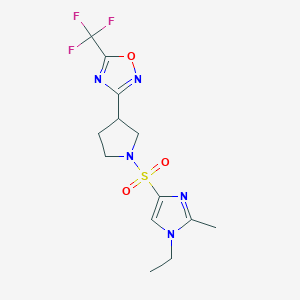

![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)

![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)